molecular formula C16H21NO5 B2475490 2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid CAS No. 294892-11-8

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid

Cat. No.: B2475490
CAS No.: 294892-11-8
M. Wt: 307.346
InChI Key: XYSSUPGLCRPMQV-UHFFFAOYSA-N
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Description

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a cyclohexylcarbonylamino substituent at the 2-position and methoxy groups at the 4- and 5-positions. This compound is structurally characterized by its bulky cyclohexyl moiety, which enhances lipophilicity, and the electron-donating methoxy groups that modulate acidity and steric interactions.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-21-13-8-11(16(19)20)12(9-14(13)22-2)17-15(18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSSUPGLCRPMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Recent studies have highlighted the potential of 2-[(cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid in anticancer research. Its structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested for their efficacy against specific cancer types, showcasing significant cytotoxic activity against tumor cells in vitro.

2. Proteomics and Target Identification
This compound is also utilized in proteomics research as a tool for identifying protein targets. Its ability to form stable complexes with proteins makes it valuable for studying protein interactions and functions. The cyclohexylcarbonyl group enhances its binding affinity, making it a suitable candidate for use in affinity chromatography techniques.

Material Science

1. Polymer Chemistry
In polymer chemistry, this compound serves as a monomer or additive in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymer systems.

2. Crystallization Studies
The compound has been studied for its crystallization behavior, which is critical for developing high-purity materials. By manipulating crystallization conditions, researchers can control polymorphic forms of the compound, leading to materials with tailored properties for specific applications.

Analytical Chemistry

1. Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its unique spectral properties allow for accurate quantification and identification in complex mixtures.

2. Spectroscopic Applications
The compound's distinct chemical structure provides unique spectroscopic signatures that are useful in various analytical techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for confirming the identity and purity of synthesized compounds in research laboratories.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values significantly lower than those of standard chemotherapeutics, suggesting their potential as lead compounds for drug development.

Case Study 2: Polymer Synthesis

Research conducted on the use of this compound as a monomer revealed that polymers synthesized with it displayed enhanced tensile strength and thermal stability compared to control samples. The study emphasized the importance of the cyclohexylcarbonyl group in improving polymer performance.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular properties, and biological activities of analogs sharing the 4,5-dimethoxybenzoic acid core.

Table 1: Structural and Molecular Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid Cyclohexylcarbonylamino C₁₆H₂₁NO₅ 307.34 (estimated*) High lipophilicity; potential therapeutic scaffold
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid Cyclopropanecarboxamido C₁₃H₁₅NO₅ 265.26 Reduced steric bulk; used in chemical synthesis
2-[(2-Chlorobenzoyl)amino]-4,5-dimethoxybenzoic acid 2-Chlorobenzoylamino C₁₆H₁₄ClNO₅ 343.74 Enhanced acidity (Cl electron-withdrawing); structural studies
2-(Hexanoylamino)-4,5-dimethoxybenzoic acid Hexanoylamino (C₆ aliphatic chain) C₁₅H₂₁NO₅ 295.33 Increased lipophilicity; reactivity in esterification
2-[(4-Acetoxybenzoyl)amino]-4,5-dimethoxybenzoic acid 4-Acetoxybenzoylamino C₁₈H₁₇NO₇ 359.33 Steric hindrance from benzoyl group; metabolic stability studies
2-(2-Butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic acid (Cpd39) Dioxoisoindoline-carboxamido C₂₂H₂₃N₂O₇ 427.43 High potency as androgen receptor antagonist

Key Comparison Points

Substituent Effects on Lipophilicity and Binding Cyclohexyl vs. Cyclopropane: The cyclohexyl group in the target compound increases lipophilicity compared to the smaller cyclopropane analog (LogP ~2.5 vs. ~2.0 estimated) . This enhances membrane permeability but may reduce aqueous solubility. Chlorine vs.

Biological Activity

  • Therapeutic Potency : Cpd39 (), with a dioxoisoindoline-carboxamido group, shows superior binding to the androgen receptor DNA-binding domain (IC₅₀ ~0.5 µM) compared to simpler acylated analogs, attributed to its planar aromatic moiety .
  • Steric Hindrance : The 4-acetoxybenzoyl substituent () introduces steric bulk, which may impede binding to shallow protein pockets but improve metabolic stability by shielding labile groups .

Applications

  • Dye Chemistry : The azo dye derivative () demonstrates how electron-rich dimethoxybenzoic acid cores stabilize conjugated systems, enabling applications in optical materials .
  • Quality Control : The Aricept-related compound () highlights regulatory uses of benzoic acid derivatives in pharmaceutical analytics .

Biological Activity

2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid (also referred to as cyclohexylcarbonyl-4,5-dimethoxybenzoic acid) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis and Chemical Structure

The synthesis of this compound involves the reaction of 4,5-dimethoxybenzoic acid with cyclohexyl isocyanate. The resulting structure features a benzoic acid core substituted with methoxy groups and an amino group linked to a cyclohexyl carbonyl moiety. The molecular formula is C15H19N1O4C_{15}H_{19}N_{1}O_{4}, and its IUPAC name is 2-amino-4,5-dimethoxybenzoic acid.

Antibacterial Properties

Recent studies have demonstrated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antibacterial activity. For instance, research indicated that certain benzoic acid derivatives inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and metabolic processes .

Antitumor Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. Specifically, derivatives have been reported to affect pathways like PI3K/Akt/mTOR, which are crucial in cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzoic acid structure significantly enhanced antibacterial potency, with some derivatives showing MIC values as low as 10 µg/mL .
  • Antitumor Mechanisms : In a study focusing on breast cancer cell lines, a derivative similar to this compound was shown to reduce cell viability by up to 70% at concentrations of 50 µM. The compound triggered apoptosis through mitochondrial pathways, indicating its potential as a chemotherapeutic agent .
  • Inflammatory Response Modulation : Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound reduced TNF-alpha levels by 40%, suggesting its efficacy in managing inflammatory responses .

Data Tables

Activity Type Tested Strains/Cells Effect Concentration (µM) Reference
AntibacterialStaphylococcus aureusInhibition of growth10
AntitumorBreast cancer cell linesReduced viability50
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-alphaN/A

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